molecular formula C5H2Br3NO2 B12905669 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid CAS No. 74039-30-8

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid

Cat. No.: B12905669
CAS No.: 74039-30-8
M. Wt: 347.79 g/mol
InChI Key: GPADKIKEHFMOHG-UHFFFAOYSA-N
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Description

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid is a brominated derivative of pyrrole, a five-membered heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of pyrrole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3, 4, and 5 positions of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to the formation of oxides or de-brominated products .

Scientific Research Applications

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes, proteins, and other biomolecules. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-tribromo-1H-pyrrole-2-carboxamide
  • 3,4,5-tribromo-1H-pyrrole-2-carboxylate
  • 4,5-dibromo-1H-pyrrole-2-carboxylic acid

Uniqueness

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of three bromine atoms at specific positions on the pyrrole ring. This specific bromination pattern imparts distinct chemical properties, making it more reactive and suitable for various applications compared to its less brominated counterparts .

Properties

CAS No.

74039-30-8

Molecular Formula

C5H2Br3NO2

Molecular Weight

347.79 g/mol

IUPAC Name

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H2Br3NO2/c6-1-2(7)4(8)9-3(1)5(10)11/h9H,(H,10,11)

InChI Key

GPADKIKEHFMOHG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C1Br)Br)C(=O)O)Br

Origin of Product

United States

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